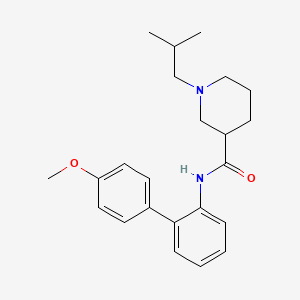![molecular formula C16H18N2O3 B6133878 3-methoxy-N-[(2-phenoxypyridin-3-yl)methyl]propanamide](/img/structure/B6133878.png)
3-methoxy-N-[(2-phenoxypyridin-3-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-[(2-phenoxypyridin-3-yl)methyl]propanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a methoxy group, a phenoxypyridine moiety, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(2-phenoxypyridin-3-yl)methyl]propanamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a methoxy group is introduced to the propanamide backbone. This is followed by the coupling of the phenoxypyridine moiety through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-N-[(2-phenoxypyridin-3-yl)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and nucleophiles are used under various conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-[(2-phenoxypyridin-3-yl)methyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-[(2-phenoxypyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The phenoxypyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxypyridine derivatives: These compounds share the phenoxypyridine moiety and have similar biological activities.
Methoxypropanamide derivatives: These compounds have a similar backbone and can undergo similar chemical reactions.
Uniqueness
What sets 3-methoxy-N-[(2-phenoxypyridin-3-yl)methyl]propanamide apart is its combination of the methoxy group, phenoxypyridine moiety, and propanamide backbone. This unique structure allows for a diverse range of chemical reactions and applications, making it a versatile compound in scientific research .
Eigenschaften
IUPAC Name |
3-methoxy-N-[(2-phenoxypyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-11-9-15(19)18-12-13-6-5-10-17-16(13)21-14-7-3-2-4-8-14/h2-8,10H,9,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUANBHZPTHGZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{(E)-amino[(4,7-dimethylquinazolin-2-yl)amino]methylidene}-2-(4-chlorophenyl)acetamide](/img/structure/B6133805.png)

![4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6133824.png)
![(3S)-1-isobutyl-3-methyl-4-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperazinone](/img/structure/B6133828.png)
![[1-(1,3-benzodioxol-4-ylmethyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B6133835.png)
![2-BENZYL-8-[(4-METHOXYPHENYL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B6133838.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)methanamine](/img/structure/B6133852.png)
![2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B6133854.png)
![2-(azepan-1-yl)-N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid](/img/structure/B6133862.png)
![(5Z)-1-cyclohexyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6133869.png)
![3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B6133871.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6133880.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6133892.png)

